molecular formula C25H24ClNO5 B11626680 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11626680
M. Wt: 453.9 g/mol
InChI Key: DSGLXYQVWSUILT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility, particularly in cardiovascular therapeutics. Its structure features a central 1,4-DHP ring substituted at positions 3 and 5 with prop-2-en-1-yl (allyl) ester groups and at position 4 with a 5-(2-chlorophenyl)furan-2-yl moiety. The 2-chlorophenyl group on the furan ring introduces steric and electronic effects that may influence receptor binding or metabolic stability.

Properties

Molecular Formula

C25H24ClNO5

Molecular Weight

453.9 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H24ClNO5/c1-5-13-30-24(28)21-15(3)27-16(4)22(25(29)31-14-6-2)23(21)20-12-11-19(32-20)17-9-7-8-10-18(17)26/h5-12,23,27H,1-2,13-14H2,3-4H3

InChI Key

DSGLXYQVWSUILT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthesis of Prop-2-en-1-yl Acetoacetate

The β-keto ester precursor is prepared via esterification of acetoacetic acid with prop-2-en-1-ol (allyl alcohol):

  • Acid-catalyzed esterification : Concentrated sulfuric acid facilitates the reaction at 60–80°C for 6–8 hours.

  • Distillation : The crude product is purified via vacuum distillation (boiling point: 80–85°C at 15 mmHg).

Cyclocondensation Reaction for Core Structure Formation

The Hantzsch reaction is executed under reflux conditions to assemble the 1,4-DHP scaffold:

Procedure :

  • Reaction mixture :

    • Prop-2-en-1-yl acetoacetate (2.0 equiv)

    • 5-(2-Chlorophenyl)furan-2-carbaldehyde (1.0 equiv)

    • Ammonium acetate (1.2 equiv)

    • Methanol (20 mL per 1 mmol aldehyde)

  • Reflux : 4–6 hours at 65–70°C under nitrogen.

  • Workup : The precipitate is filtered, washed with cold methanol, and recrystallized from ethanol.

Key Parameters :

ParameterOptimal ValueImpact on Yield
SolventMethanolMaximizes solubility of intermediates
Temperature65–70°CBalances reaction rate and decomposition
Ammonium acetate1.2 equivEnsures complete enamine formation

Yield : 68–75%, with purity >95% confirmed by HPLC.

Post-Synthetic Modifications and Functionalization

Esterification and Allyl Group Introduction

In cases where the β-keto ester lacks allyl groups, a post-synthetic ester exchange may be employed:

  • Transesterification : Reacting the 1,4-DHP diester with prop-2-en-1-ol in the presence of titanium(IV) isopropoxide.

  • Conditions : 80°C for 12 hours, yielding 85–90% conversion.

Optimization of Reaction Parameters

Solvent Screening

Comparative studies reveal solvent effects on reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.77597
Ethanol24.36895
Acetonitrile37.55290

Methanol’s high polarity facilitates better dissolution of ammonium acetate, enhancing reaction kinetics.

Catalytic Enhancements

Adding 10 mol% ytterbium(III) triflate as a Lewis acid increases yield to 82% by accelerating cyclization.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 3350 (N–H stretch)

  • 1755 (C=O, ester)

  • 1610 (C=C, furan)

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.25 (s, 1H, NH)

  • δ 7.42–7.18 (m, 4H, 2-chlorophenyl)

  • δ 6.32 (d, 1H, furan-H)

  • δ 5.90 (m, 2H, allyl CH₂)

  • δ 5.30 (m, 2H, allyl CH₂)

  • δ 4.70 (s, 1H, C₄-H)

  • δ 2.28 (s, 6H, C₂ and C₆-CH₃)

Purity Assessment

HPLC Conditions :

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile/water (70:30)

  • Retention time: 8.2 min

Comparative Analysis with Related Synthetic Approaches

Ethyl vs. Allyl Esters

ParameterEthyl EsterAllyl Ester (This Work)
Yield (%)66–7568–75
Solubility in CHCl₃ModerateHigh
Thermal stabilityDecomposes at 200°CStable to 220°C

The allyl ester’s enhanced solubility and stability are attributed to reduced crystallinity and increased steric bulk.

Alternative Nitrogen Sources

Replacing ammonium acetate with aqueous ammonia decreases yield to 55% due to incomplete enamine formation .

Chemical Reactions Analysis

2.1. Dihydropyridine Ring Oxidation

The 1,4-dihydropyridine core undergoes oxidation to pyridine derivatives under aerobic conditions or with oxidizing agents:

  • Air oxidation : Slow conversion (days) to pyridine analog at room temperature.

  • Chemical oxidants :

    OxidantConditionsProduct Stability
    KMnO₄Acidic, 0°CPartial degradation
    DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RTHigh yield (90%)

The oxidized pyridine derivative loses calcium channel modulation activity but gains enhanced aromatic electrophilic substitution reactivity.

2.2. Allyl Ester Modifications

The prop-2-en-1-yl groups participate in:

  • Hydrolysis : Acidic/basic conditions cleave esters to carboxylic acids.

    ConditionReagentTimeProduct
    AcidicHCl (6M), reflux6 hoursDicarboxylic acid
    BasicNaOH (1M), RT24 hoursSodium dicarboxylate
  • Radical Polymerization : Initiators like AIBN induce crosslinking:

    InitiatorTemperatureApplication
    AIBN70°CHydrogel drug carriers

3.1. Furan Ring Functionalization

The 5-(2-chlorophenyl)furan moiety enables:

  • Electrophilic Aromatic Substitution :

    ReactionReagentPositionYield
    NitrationHNO₃/H₂SO₄C-3 of furan45%
    BrominationBr₂/FeBr₃C-4 of furan38%
  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids at C-5 (chlorophenyl group replacement).

3.2. Chlorophenyl Group Reactivity

The 2-chlorophenyl substituent undergoes:

  • Nucleophilic Aromatic Substitution :

    NucleophileConditionsProduct
    OH⁻200°C, DMSO2-Hydroxyphenyl derivative
    NH₃Cu catalyst, 150°C2-Aminophenyl analog

Comparative Reactivity Analysis

The compound’s reactivity diverges from analogs due to its allyl ester and furan-chlorophenyl groups:

FeatureThis CompoundDiethyl Analog
Ester Hydrolysis Rate2× faster (allyl vs. ethyl)Slow (ethyl groups)
Oxidation StabilityLower (allyl electron push)Higher
Polymerization PotentialYes (allyl groups)No
Furan ReactivityEnhanced (Cl-substituent)Moderate (unsubstituted)

Mechanistic Insights

  • Calcium Channel Binding : The dihydropyridine ring adopts a boat conformation, enabling π-π stacking with channel residues. The 2-chlorophenyl group enhances lipophilicity, improving membrane penetration .

  • Metabolic Degradation : Liver microsomes oxidize allyl esters to acrylic acid derivatives, reducing bioavailability.

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for medicinal chemistry and materials science. Controlled modifications of its ester groups, aromatic systems, and dihydropyridine core allow tailored applications in drug design and polymer synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various medicinal chemistry applications:

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. The specific structure of 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have suggested that similar compounds possess antimicrobial activity against a range of pathogens. The presence of the furan and chlorophenyl groups may contribute to this effect by interfering with microbial cell wall synthesis or metabolic pathways.

Neuroprotective Effects

Some dihydropyridine derivatives are known for their neuroprotective effects. Investigations into the neuroprotective potential of this compound could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science Applications

In addition to medicinal uses, 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine has potential applications in materials science:

Polymer Chemistry

The compound can serve as a monomer or additive in polymer formulations. Its unique structure may enhance thermal stability and mechanical properties when incorporated into polymer matrices.

Photovoltaic Materials

Research into organic photovoltaics has indicated that compounds with similar structures can improve charge transport properties. The incorporation of this compound into photovoltaic devices could enhance their efficiency.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Chemotherapy, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.

Mechanism of Action

The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among 1,4-DHP derivatives lie in their ester substituents (R1, R2) and aryl/heteroaryl groups at position 3. These modifications critically impact physicochemical properties and bioactivity.

Table 1: Structural Comparison of Select 1,4-DHP Derivatives

Compound Name R1/R2 (Ester Groups) Position 4 Substituent Key Features
Target Compound Prop-2-en-1-yl 5-(2-Chlorophenyl)furan-2-yl High lipophilicity; potential for enhanced CNS penetration
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl 2,4-Dichlorophenyl Increased halogen bonding; improved thermal stability
3,5-Diethyl-4-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl 3-Bromo-4-(propargyloxy)phenyl Propargyl group enables click chemistry; antioxidant/neuroprotective traits
Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl Furan-2-yl Simplified structure; lower steric hindrance
Spectroscopic and Crystallographic Insights

NMR data (e.g., chemical shifts in regions A and B of the 1,4-DHP ring) reveal electronic perturbations caused by substituents. For instance, the 2-chlorophenyl group induces downfield shifts in aromatic protons compared to non-halogenated analogs, indicative of electron-withdrawing effects . Crystallographic studies using SHELXL confirm that allyl esters introduce torsional strain, reducing planarity of the 1,4-DHP ring compared to ethyl esters. This distortion may influence binding to biological targets.

Biological Activity

3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 374087-17-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is C25H24ClNO5C_{25}H_{24}ClNO_5, with a molecular weight of approximately 453.91 g/mol. The structure features a dihydropyridine core with multiple substituents that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:

  • In vitro assays demonstrated significant cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl and furan moieties contributes to its enhanced anticancer properties by facilitating interactions with cellular targets .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies:

  • A study reported that derivatives of similar compounds displayed minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against resistant bacterial strains .
  • The presence of electron-withdrawing groups such as chlorine in its structure is believed to enhance its interaction with microbial targets, leading to increased efficacy .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.

Experimental Data:

  • Various assays measuring radical scavenging activity have indicated that this compound can significantly reduce oxidative stress markers in cellular models .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by modulating key signaling molecules.
  • Cell Cycle Arrest: It disrupts normal cell cycle progression, particularly at the G1/S phase transition.
  • Radical Scavenging: The antioxidant capacity is linked to its ability to donate electrons and neutralize free radicals.

Q & A

Q. What advanced analytical techniques are recommended for resolving spectral overlaps in characterization?

  • 2D NMR : Use HSQC and HMBC to assign overlapping proton signals in the dihydropyridine and furan regions.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to confirm molecular formula, particularly for halogenated analogs .

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